

Antifungal agent 26 chemical structure and properties

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Compound of Interest

Compound Name: Antifungal agent 26

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Technical Guide: Antifungal Agent 26

Compound Name: (5E)-5-[(E)-4-(Furan-2-yl)-2-oxobut-3-enylidene]-3-methylfuran-2(5H)-one

Reference: An analog of Coruscanone A, designated as compound 26 in the primary literature.

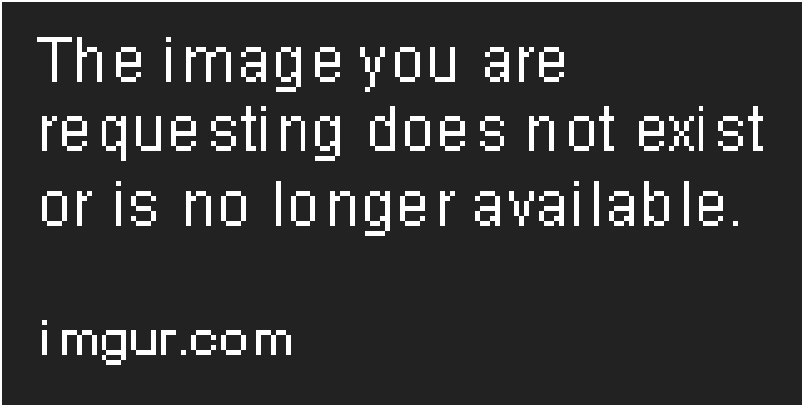
This document provides a comprehensive technical overview of the chemical structure, properties, synthesis, and biological activity of the antifungal agent (5E)-5-[(E)-4-(Furan-2-yl)-2-oxobut-3-enylidene]-3-methylfuran-2(5H)-one.

Chemical Structure and Properties

The chemical structure of the antifungal agent is presented below. It is a derivative of a 2(5H)-furanone core, featuring an extended side chain with a furan moiety.

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Chemical Structure:  (Note: An illustrative image of the chemical structure would be placed here in a final document.)

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below. These properties are calculated based on the chemical structure or derived from the source literature.

Property	Value	Source
Molecular Formula	C ₁₄ H ₁₂ O ₄	Calculated
Molecular Weight	244.24 g/mol	Calculated
Appearance	Pale yellow powder	[1]
IUPAC Name	(5E)-5-[(2E)-4-(furan-2-yl)-2-oxobut-3-en-1-ylidene]-3-methylfuran-2(5H)-one	Standard Nomenclature
¹ H NMR (400 MHz, CDCl ₃)	δ 8.10 (1H, s), 7.53 (1H, br d), 7.41 (1H, d, J = 16 Hz), 6.95 (1H, d, J = 16 Hz), 6.70 (1H, d, J = 3.2 Hz), 6.55 (1H, dd, J = 3.2, 1.6 Hz), 2.20 (3H, s)	[1]

Antifungal Activity

Compound 26 has demonstrated significant in vitro activity against major opportunistic fungal pathogens. The structure-activity relationship studies of Coruscanone A analogs suggest that the core structural moiety acts as a Michael acceptor, which is crucial for its antifungal properties.

Quantitative Antifungal Activity Data

The minimum inhibitory concentration (MIC) is a standard measure of antifungal efficacy. The MIC₅₀, the concentration that inhibits 50% of fungal growth, was determined for compound 26 against a panel of pathogenic fungi.

Fungal Species	Strain	MIC ₅₀ (µg/mL)
Candida albicans	ATCC 90028	1.56
Cryptococcus neoformans	ATCC 90112	0.78

Data sourced from Babu, et al. (2006), "Synthesis, Antifungal Activity, and Structure Activity Relationships of Coruscanone A Analogs".

Mechanism of Action

The proposed mechanism of action for this class of compounds is rooted in its chemical structure as a Michael acceptor. The electrophilic β -carbon in the α,β -unsaturated carbonyl system is susceptible to nucleophilic attack by biological macromolecules.

Proposed Signaling Pathway: Covalent Inhibition via Michael Addition

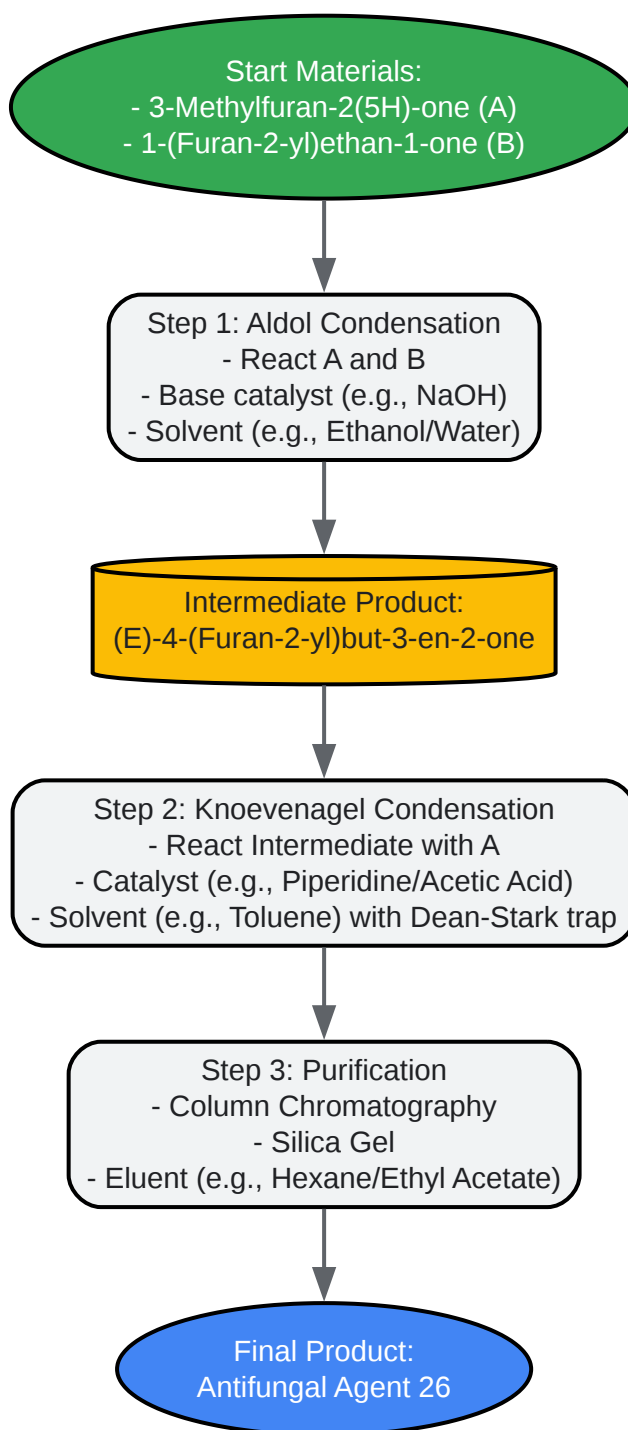
It is hypothesized that **Antifungal Agent 26** enters the fungal cell and is targeted by nucleophilic residues (such as cysteine or lysine) present in the active sites of essential fungal enzymes. This results in a covalent, irreversible inhibition of the enzyme, disrupting critical cellular pathways and leading to cell death.

Caption: Proposed mechanism of action via Michael addition.

Experimental Protocols

Synthesis of Antifungal Agent 26

This protocol outlines the synthesis of (5E)-5-[(E)-4-(Furan-2-yl)-2-oxobut-3-enylidene]-3-methylfuran-2(5H)-one.



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Caption: Synthetic workflow for **Antifungal Agent 26**.

Methodology:

- **Preparation of Intermediate:** To a solution of 3-methylfuran-2(5H)-one and 1-(furan-2-yl)ethan-1-one in a suitable solvent such as ethanol, a basic catalyst (e.g., aqueous sodium hydroxide) is added dropwise at a controlled temperature (e.g., 0-5 °C). The mixture is stirred for a specified period until the reaction is complete, as monitored by thin-layer chromatography (TLC). The resulting intermediate, (E)-4-(furan-2-yl)but-3-en-2-one, is then isolated and purified.
- **Final Condensation:** The intermediate from the previous step is dissolved in a solvent like toluene along with 3-methylfuran-2(5H)-one. Catalytic amounts of piperidine and acetic acid are added. The reaction mixture is refluxed using a Dean-Stark apparatus to remove water.
- **Purification:** Upon completion, the reaction mixture is cooled, washed, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the final compound as a pale yellow powder.
- **Characterization:** The structure of the final product is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (^1H NMR) and mass spectrometry.

In Vitro Antifungal Susceptibility Testing

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast.

- **Inoculum Preparation:** Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours. Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to the final required inoculum concentration (e.g., $1-5 \times 10^3$ cells/mL).
- **Drug Dilution:** A stock solution of **Antifungal Agent 26** is prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are prepared in RPMI-1640 medium in a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.03 to 16 $\mu\text{g/mL}$).
- **Incubation:** 100 μL of the standardized fungal inoculum is added to each well of the microtiter plate containing 100 μL of the serially diluted compound. The plates are incubated at 35°C for 48 hours.

- **Endpoint Determination:** The MIC is determined as the lowest concentration of the agent that causes a significant inhibition of fungal growth (typically $\geq 50\%$ inhibition) compared to the growth in the drug-free control well. This can be assessed visually or by using a spectrophotometer to measure optical density.

In Vitro Cytotoxicity Assay

This protocol describes a standard assay to evaluate the cytotoxicity of the compound against a mammalian cell line (e.g., Vero cells).

- **Cell Culture:** Vero cells (or another suitable mammalian cell line) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics. Cells are seeded into 96-well plates at a density of approximately 1×10^5 cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
- **Compound Exposure:** The test compound is dissolved in DMSO and then serially diluted in culture medium to various concentrations. The medium from the cell plates is removed, and 100 μ L of the medium containing the test compound dilutions is added to each well.
- **Incubation:** The plates are incubated for 24 to 48 hours at 37°C in a 5% CO₂ atmosphere.
- **Viability Assessment:** Cell viability is assessed using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. MTT solution is added to each well, and the plates are incubated for another 4 hours. The resulting formazan crystals are solubilized with a suitable solvent (e.g., DMSO or isopropanol), and the absorbance is measured with a microplate reader.
- **Data Analysis:** The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ (the concentration that inhibits 50% of cell viability) is then determined from the dose-response curve. Note: Specific quantitative IC₅₀ data for **Antifungal Agent 26** is not publicly available in the cited literature.

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References

- 1. In vitro antifungal susceptibility testing. [bio-protocol.org]
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